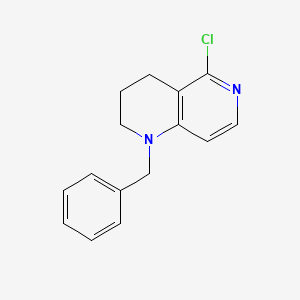

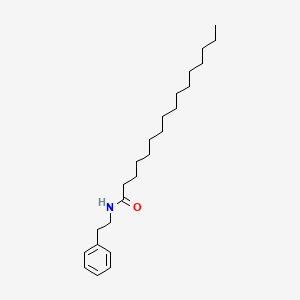

![molecular formula C18H31N3Sn B598455 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1204580-82-4](/img/structure/B598455.png)

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

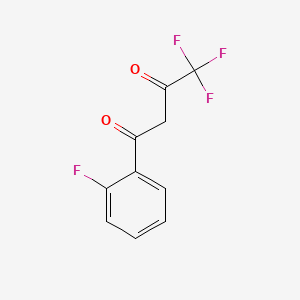

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C18H31N3Sn. It has an average mass of 408.169 Da and a monoisotopic mass of 409.153992 Da . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family, which has been used in various areas of drug design due to its versatility .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, has been the subject of various studies. For example, one study developed four efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another study reported an efficient and straightforward procedure to prepare triazolo pyridine-2-carboxylate-N-oxide in continuous flow .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .科学的研究の応用

Synthesis of Heterocyclic Compounds

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit significant biological activities and are found in numerous natural products .

Development of Antimicrobial Agents

The triazolo[1,5-a]pyridine moiety is integral in the design of new antimicrobial agents. It’s particularly effective against multidrug-resistant pathogens, which is a growing concern in healthcare .

Cardiovascular Therapeutics

Compounds containing the triazolo[1,5-a]pyridine structure have been used in the treatment of cardiovascular disorders. Their unique properties make them suitable for developing drugs targeting these diseases .

Antidiabetic Applications

The triazolo[1,5-a]pyridine derivatives have shown promise in the treatment of type 2 diabetes. Research is ongoing to exploit these compounds for their therapeutic potential in managing blood sugar levels .

Treatment of Hyperproliferative Disorders

Research indicates that triazolo[1,5-a]pyridine compounds may be beneficial in treating hyperproliferative disorders, which include a range of conditions characterized by excessive cell growth .

Inhibitors for Enzymatic Reactions

These compounds act as inhibitors for various enzymatic reactions within the body, which is essential for developing targeted therapies for a range of diseases .

Material Science Applications

Beyond their biomedical applications, triazolo[1,5-a]pyridine derivatives are also used in material sciences, contributing to the development of new materials with specific properties .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s versatility in synthetic chemistry .

将来の方向性

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry, and it is expected that this will continue to be an area of active research. Future directions may include further exploration of the TP scaffold’s versatility, the development of new synthesis methods, and the investigation of new potential therapeutic applications .

特性

IUPAC Name |

tributyl([1,2,4]triazolo[1,5-a]pyridin-6-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENLQGBLVGGAMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676724 |

Source

|

| Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1204580-82-4 |

Source

|

| Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)

![1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)-](/img/no-structure.png)